

Application Notes and Protocols for Beta-Methyl Vinyl Phosphate Reactions

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Compound of Interest

Compound Name: *beta*-Methyl vinyl phosphate

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Introduction

Beta-methyl vinyl phosphate (MAP) is a critical chemical intermediate, primarily recognized for its role in the synthesis of carbapenem antibiotics.[1][2] Carbapenems are a class of β -lactam antibiotics with a broad spectrum of antibacterial activity. The vinyl phosphate moiety in MAP serves as an excellent leaving group, facilitating the introduction of various side chains, which is a key step in the synthesis of diverse carbapenem derivatives like Meropenem, Ertapenem, Biapenem, and Doripenem.[3] This document provides detailed experimental protocols for the synthesis of a key **beta-methyl vinyl phosphate** carbapenem intermediate and its subsequent reaction with nucleophiles.

Data Presentation

The following table summarizes key quantitative data for the synthesis of the p-nitrobenzyl (PNB) protected **beta-methyl vinyl phosphate** carbapenem intermediate.

Parameter	Value	Reference
Yield	81%	[4]
Purity	98%	[4]
Melting Point	125-126 °C	[5]
Optical Rotation	$[\alpha]D25 = +40\text{--}+44^\circ$ (c = 0.5, methanol)	[5]
Infrared (IR) (KBr, ν_{max} , cm^{-1})	1780, 1745, 1605	[5]
^1H NMR (CDCl_3 , δ , ppm)	1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, $J = 3.2$ Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)	[5]

Experimental Protocols

Protocol 1: Synthesis of p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxypyrophoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (A Beta-Methyl Vinyl Phosphate Carbapenem Intermediate)

This protocol is based on the phosphorylation of a bicyclic ketone intermediate, a key step in the synthesis of many carbapenem antibiotics.[3][4]

Materials:

- (4R,5S,6S)-4-Nitrobenzyl 6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptan-3-one-2-carboxylate
- Diphenyl chlorophosphate (DPCP)

- Diisopropylethylamine (DIPEA)
- Acetonitrile (anhydrous)
- Petroleum ether
- 3.5% aqueous sodium dihydrogen phosphate solution
- Water (deionized)
- Nitrogen gas (inert atmosphere)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Ice bath

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting bicyclic ketone ester in anhydrous acetonitrile.
- Cool the solution to between -10 °C and -15 °C using an ice-salt bath.
- Slowly add diisopropylethylamine (1.1 equivalents) to the cooled solution via syringe.
- In a separate, dry dropping funnel, prepare a solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous acetonitrile.
- Add the diphenyl chlorophosphate solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below -10 °C.
- Stir the reaction mixture at -10 °C to -15 °C for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Upon completion, add 300 mL of petroleum ether to the reaction mixture, followed by 300 mL of a 3.5% aqueous sodium dihydrogen phosphate solution, while stirring vigorously. This will

cause the product to precipitate as a white solid.

- Filter the precipitate using a Büchner funnel.
- Wash the collected solid sequentially with 100 mL of petroleum ether and 500 mL of deionized water.
- Dry the product under vacuum to obtain the **beta-methyl vinyl phosphate** carbapenem intermediate.

Protocol 2: General Reaction of Beta-Methyl Vinyl Phosphate Carbapenem Intermediate with Thiol Nucleophiles

The vinyl phosphate group is an excellent leaving group, allowing for the facile addition of nucleophiles, such as thiols, to introduce the C2 side chain of carbapenem antibiotics.[\[6\]](#)

Materials:

- p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxypyrophosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Desired thiol (e.g., 2-mercaptop-N-methyl-1,3-thiazole for Meropenem synthesis)
- A suitable base (e.g., diisopropylethylamine or potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
- Nitrogen gas (inert atmosphere)

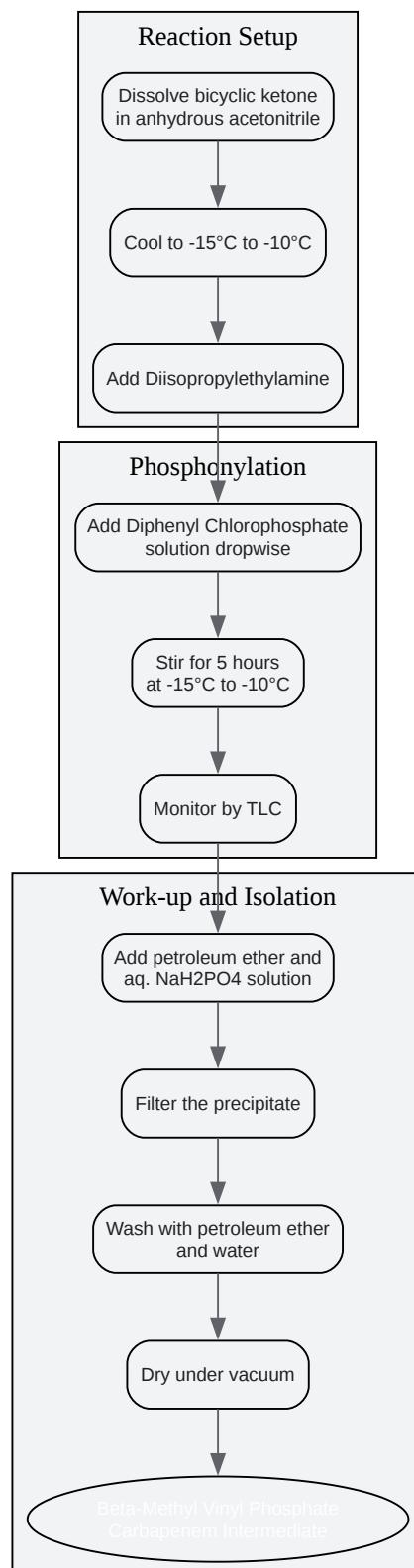
Procedure:

- In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the **beta-methyl vinyl phosphate** carbapenem intermediate in the chosen anhydrous solvent.
- In a separate flask, dissolve the thiol nucleophile (1.0-1.2 equivalents) in the same anhydrous solvent.

- To the thiol solution, add the base (1.0-1.2 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.
- Slowly add the thiolate solution to the solution of the carbapenem intermediate at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the specific thiol and reaction conditions.
- Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization to yield the final carbapenem product with the desired side chain.

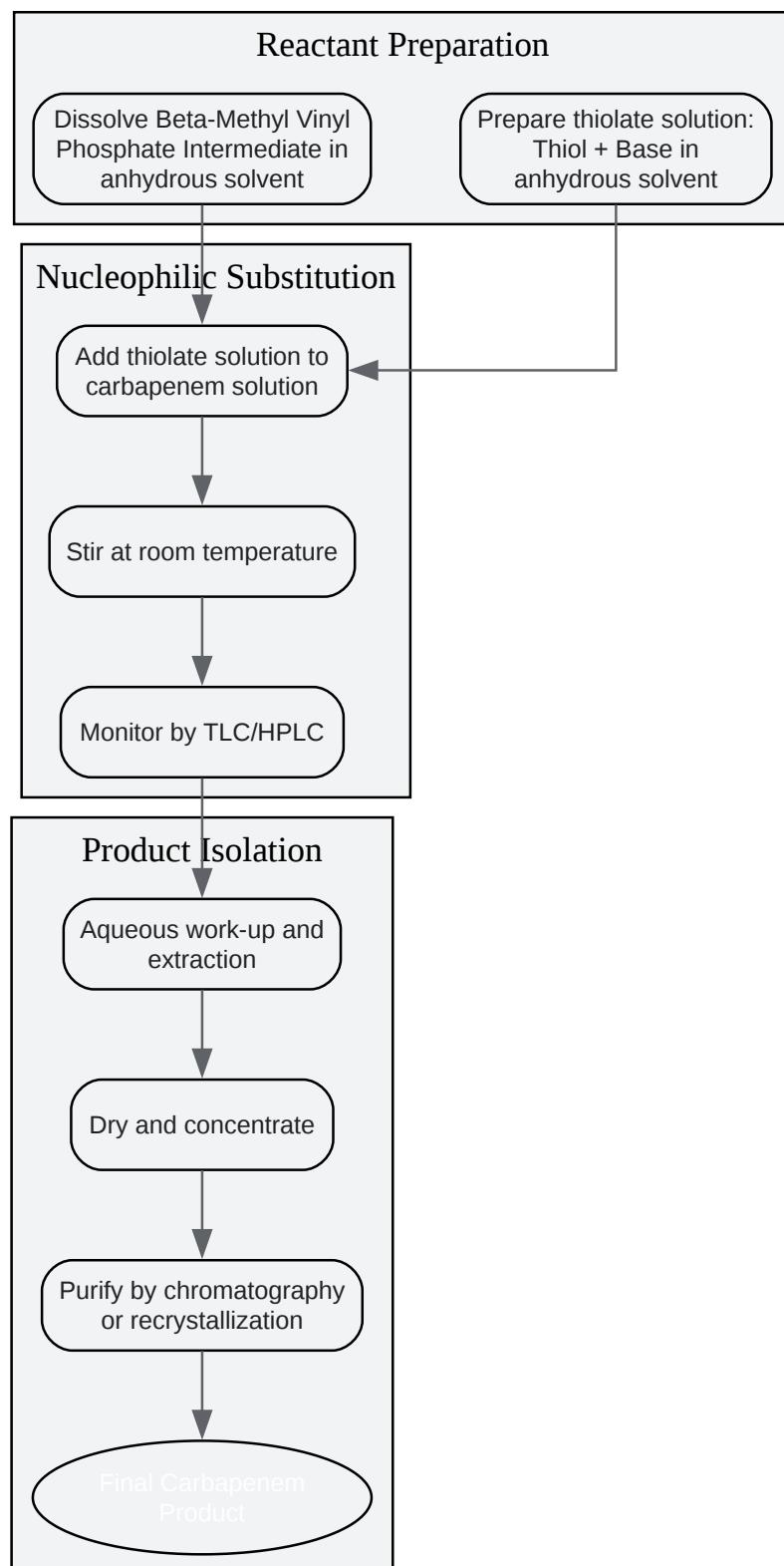
Mandatory Visualizations

Synthesis of Beta-Methyl Vinyl Phosphate Carbapenem Intermediate

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Caption: Workflow for the synthesis of the **beta-methyl vinyl phosphate** carbapenem intermediate.

Reaction with a Thiol Nucleophile

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Caption: General workflow for the reaction of the intermediate with a thiol nucleophile.

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